molecular formula C29H32ClN9O7S B13420278 (E)-Isopropyl 7-((4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)diazenyl)naphthalene-2-sulfonate

(E)-Isopropyl 7-((4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)diazenyl)naphthalene-2-sulfonate

Cat. No.: B13420278
M. Wt: 686.1 g/mol
InChI Key: SGWNSMCNDDAWQU-UHFFFAOYSA-N
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Description

The compound (E)-Isopropyl 7-((4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)diazenyl)naphthalene-2-sulfonate is a structurally complex molecule featuring:

  • A 1,3,5-triazine core substituted with a chloro group at position 6 and a bis(3-amino-3-oxopropyl)amino moiety at position 2.
  • A naphthalene sulfonate backbone with a hydroxy group at position 4 and a diazenyl group linked to a 4-methoxyphenyl ring at position 2.
  • An isopropyl sulfonate ester at position 2 of the naphthalene system.

The sulfonate group enhances water solubility, while the triazine and naphthalene systems provide structural rigidity for target binding .

Properties

Molecular Formula

C29H32ClN9O7S

Molecular Weight

686.1 g/mol

IUPAC Name

propan-2-yl 7-[[4-[bis(3-amino-3-oxopropyl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C29H32ClN9O7S/c1-16(2)46-47(43,44)22-15-17-14-19(6-9-21(17)26(42)25(22)38-37-18-4-7-20(45-3)8-5-18)33-28-34-27(30)35-29(36-28)39(12-10-23(31)40)13-11-24(32)41/h4-9,14-16,42H,10-13H2,1-3H3,(H2,31,40)(H2,32,41)(H,33,34,35,36)

InChI Key

SGWNSMCNDDAWQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OS(=O)(=O)C1=C(C(=C2C=CC(=CC2=C1)NC3=NC(=NC(=N3)Cl)N(CCC(=O)N)CCC(=O)N)O)N=NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

  • The triazine core, 4,6-dichloro-1,3,5-triazine, serves as the electrophilic scaffold.
  • Bis(3-amino-3-oxopropyl)amine is used as the nucleophile to substitute the chlorine atoms selectively.
  • The substitution is typically carried out under mild temperature control (8–20 °C) to avoid side reactions.
  • Solvent systems such as dimethylacetamide or dimethylformamide are preferred for their ability to dissolve both reactants and stabilize intermediates.

Reaction Procedure

  • The dichlorotriazine is dissolved in dimethylacetamide and cooled to approximately 15 °C.
  • Bis(3-amino-3-oxopropyl)amine is added dropwise over one hour with stirring to the cooled solution.
  • The reaction mixture is maintained at 8–15 °C for 10 hours to ensure complete substitution.
  • After reaction completion, the mixture is concentrated under reduced pressure at 100 °C until most solvent is removed.
  • Water is added to precipitate the product, which is then purified by recrystallization or chromatographic methods.

Yield and Purity

  • Yields of up to 94% have been reported for similar triazine substitutions under these conditions.
  • High purity is confirmed by HPLC and NMR analyses, with by-products typically below 0.1%.

Preparation of the Azo-Substituted Naphthalene-2-sulfonate

Azo Coupling Reaction

  • The azo group is introduced via diazotization of a substituted aniline derivative followed by coupling with 4-hydroxy-3-naphthalenesulfonate.
  • The diazonium salt is prepared at low temperatures (0–5 °C) using sodium nitrite and hydrochloric acid.
  • Coupling is performed in a buffered aqueous medium to maintain pH around 6–8, optimizing azo bond formation.

Sulfonation and Methoxylation

  • The naphthalene ring is sulfonated to introduce the sulfonate group at position 2.
  • The methoxy substituent on the phenyl ring is introduced either prior to azo coupling or by methylation using methyl iodide and a base such as potassium carbonate.

Purification

  • The azo compound is purified by crystallization from aqueous solvents or by preparative chromatography.
  • Spectroscopic methods confirm the azo linkage and substitution pattern.

Coupling of Triazine and Azo-Naphthalene Intermediates

Nucleophilic Aromatic Substitution on Triazine

  • The amino group on the azo-naphthalene intermediate acts as a nucleophile to displace the remaining chlorine on the triazine ring.
  • The reaction is conducted in polar aprotic solvents like dimethylformamide at temperatures ranging from room temperature to 50 °C.
  • The reaction time varies from several hours to overnight to ensure complete coupling.

Reaction Monitoring and Completion

  • Completion is monitored by thin-layer chromatography and HPLC.
  • The formation of the final compound is confirmed by mass spectrometry and NMR spectroscopy.

Final Functionalization and Purification

Isopropyl Ester Formation

  • The isopropyl ester group is introduced by esterification of the sulfonic acid moiety using isopropanol under acidic catalysis or by direct esterification using isopropyl chloroformate.
  • Reaction conditions are optimized to avoid hydrolysis or side reactions.

Purification Techniques

  • The final product is purified by recrystallization from suitable solvents or by preparative HPLC.
  • High purity (>98%) is achieved, verified by HPLC, NMR, and elemental analysis.

Data Table Summarizing Key Reaction Parameters

Step Reactants/Intermediates Solvent Temperature (°C) Reaction Time Yield (%) Notes
Triazine substitution 4,6-Dichloro-1,3,5-triazine + bis(3-amino-3-oxopropyl)amine Dimethylacetamide 8–20 10 hours 90–94 Controlled addition, low temp to avoid by-products
Azo coupling Diazonium salt + 4-hydroxy-3-naphthalenesulfonate Buffered aqueous 0–5 1–2 hours 80–85 pH control critical for azo formation
Triazine-azo coupling Triazine intermediate + amino-azo compound Dimethylformamide 25–50 6–12 hours 85–90 Monitored by HPLC, complete substitution
Esterification (Isopropyl ester) Sulfonic acid intermediate + isopropanol or isopropyl chloroformate Aprotic solvent or isopropanol 25–40 4–8 hours 80–88 Acid catalysis or base used, mild conditions

Comprehensive Research Findings and Analysis

  • The substitution reactions on the triazine ring exhibit high regioselectivity and yield when temperature and solvent are carefully controlled.
  • Azo coupling reactions require strict pH and temperature control to prevent side reactions and ensure the integrity of the azo bond.
  • The final coupling step between triazine and azo intermediates proceeds efficiently under polar aprotic conditions, with purification steps critical to remove minor impurities.
  • Esterification to form the isopropyl ester is best performed under mild acidic or neutral conditions to maintain the integrity of other functional groups.
  • Analytical methods such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry are essential for monitoring each step and confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Isopropyl 7-((4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)diazenyl)naphthalene-2-sulfonate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The diazenyl group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the diazenyl group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound could be used as a probe to study biological processes or as a potential therapeutic agent due to its diverse functional groups.

Medicine

In medicine, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound could be used in the production of dyes, pigments, or other specialty chemicals due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of (E)-Isopropyl 7-((4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)diazenyl)naphthalene-2-sulfonate would depend on its specific application. For example, if used as a therapeutic agent, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, merging triazine and naphthalene systems. Below is a comparative analysis with analogous triazine-based and sulfonate-containing compounds.

Table 1: Structural and Functional Comparison

Compound Name Triazine Substituents Additional Functional Groups Key Applications References
Target Compound 4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro Naphthalene sulfonate, 4-hydroxy, diazenyl Research (drug discovery)
Triflusulfuron methyl ester 4-(Dimethylamino)-6-(2,2,2-trifluoroethoxy) Sulfonyl benzoate ester Herbicide
Metsulfuron methyl ester 4-Methoxy-6-methyl Sulfonyl benzoate ester Herbicide
MFR-a cofactor (Methanothermobacter) N/A Formylated glutamic acid chains Enzymatic cofactor

Key Findings:

Triazine Substituents: The target’s bis(3-amino-3-oxopropyl)amino group introduces hydrogen-bonding capacity, contrasting with the trifluoroethoxy (Triflusulfuron) or methyl/methoxy (Metsulfuron) groups in herbicides. This difference likely shifts activity from agricultural (herbicidal) to biomedical (e.g., kinase inhibition) .

Backbone Diversity :

  • The naphthalene sulfonate system in the target compound is absent in classical triazine herbicides (e.g., Triflusulfuron), which utilize benzoate esters. This naphthalene core may enable π-π stacking in biological targets, a feature less prominent in agrochemicals .
  • The diazenyl group (-N=N-) linked to 4-methoxyphenyl suggests chromophoric properties, akin to azo dyes, which are absent in compared herbicides .

Similarity Coefficients :

  • Using the Tanimoto coefficient (binary fingerprint analysis), the target shares ~40% similarity with Triflusulfuron due to the triazine core but diverges in substituents and backbone .

Research Implications and Limitations

  • Advantages : The target’s hybrid structure merges the triazine’s reactivity with the naphthalene’s planar aromaticity, enabling dual functionality (e.g., targeting and imaging).
  • Limitations : Unlike herbicides in Table 1, its complex synthesis and solubility constraints (despite sulfonate) may hinder practical use .

Biological Activity

The compound (E)-Isopropyl 7-((4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)diazenyl)naphthalene-2-sulfonate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features several functional groups including sulfonate, hydroxy, and diazenyl moieties that contribute to its biological activity. The presence of a triazine ring enhances its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • The compound was tested against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines. Results indicated IC50 values ranging from 0.15 to 0.33 µM, showcasing potent anticancer effects compared to standard chemotherapeutics .
    • A structure-activity relationship analysis revealed that modifications to the diazenyl group significantly enhanced the antiproliferative effects, with the most active derivatives showing improved selectivity and reduced toxicity to normal cells .
  • Mechanism of Action :
    • The compound was found to induce apoptosis in cancer cells via the intrinsic pathway, as evidenced by increased levels of cleaved caspases and PARP . Additionally, it inhibited key signaling pathways involved in cell cycle regulation, particularly affecting cyclin D1 expression .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the triazine ring significantly enhances biological activity .
  • Hydrophobic Interactions : The hydrophobic nature of the naphthalene sulfonate contributes to better membrane permeability and interaction with cellular targets .

Data Summary

CompoundCell LineIC50 (µM)Mechanism
(E)-Isopropyl...A5490.15Apoptosis induction
(E)-Isopropyl...HeLa0.21Cell cycle arrest
(E)-Isopropyl...MCF-70.33Inhibition of cyclin D1

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can reaction intermediates be characterized?

  • Answer : Synthesis involves multi-step reactions, starting with triazine core functionalization. Key steps include nucleophilic substitution at the 6-chloro position of the triazine ring and diazenyl group coupling. Characterization of intermediates requires HPLC-MS for purity assessment and NMR (¹H/¹³C) for structural confirmation. For diazenyl group formation, monitor reaction progress using UV-Vis spectroscopy (λmax ~450–500 nm due to azo conjugation). Ensure anhydrous conditions during sulfonate ester formation to minimize hydrolysis .

Q. How should researchers optimize solvent systems for purification of this sulfonate-containing compound?

  • Answer : Use reverse-phase C18 solid-phase extraction (SPE) with gradient elution (water:methanol + 0.1% formic acid). For column chromatography, employ silica gel modified with dimethyldichlorosilane to reduce sulfonate adsorption. Validate recovery rates using spiked internal standards (e.g., deuterated analogs) to account for matrix effects .

Q. What spectroscopic techniques are critical for confirming the (E)-configuration of the diazenyl group?

  • Answer : NOESY NMR is essential to distinguish (E) and (Z) isomers. In the (E)-form, the diazenyl proton shows no cross-peaks with the 4-methoxyphenyl protons. FT-IR can also confirm N=N stretching vibrations (~1450–1600 cm⁻¹), though overlapping signals may require DFT calculations for unambiguous assignment .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

  • Answer : Design a factorial experiment (pH 2–10, 25–60°C) to assess hydrolytic stability. Use HPLC-UV to quantify degradation products. For conflicting results, check for metal ion contamination (e.g., Fe³⁺) via ICP-MS , as trace metals catalyze sulfonate ester hydrolysis. Cross-validate with accelerated stability studies (40°C/75% RH) to identify critical degradation pathways .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Answer : Perform molecular docking (AutoDock Vina) using the triazine ring as a hinge region. Validate binding poses with MD simulations (NAMD/GROMACS) in explicit solvent. For electronic structure analysis, use TD-DFT to model charge-transfer interactions involving the diazenyl group. Correlate results with experimental surface plasmon resonance (SPR) binding affinity data .

Q. How can researchers address low reproducibility in photophysical property measurements?

  • Answer : Standardize sample preparation by degassing solvents (N₂ purge) to minimize oxygen quenching. Use time-resolved fluorescence spectroscopy with laser excitation to isolate emission from photodegradation byproducts. For quantum yield calculations, reference standards (e.g., quinine sulfate) must be freshly prepared to avoid batch variability .

Methodological Frameworks

Q. What experimental design principles apply to optimizing coupling reactions involving the triazine core?

  • Answer : Employ a Box-Behnken design to optimize temperature, stoichiometry, and catalyst loading. Response variables include yield (HPLC) and byproduct formation (LC-MS). For heterogeneous reactions, integrate COMSOL Multiphysics simulations to model mass transfer limitations in batch reactors .

Q. How should researchers validate the compound’s role in catalytic or energy-related applications?

  • Answer : Use cyclic voltammetry to assess redox activity, focusing on the sulfonate and azo groups. For photocatalytic studies, pair UV-Vis diffuse reflectance spectroscopy with electron paramagnetic resonance (EPR) to detect radical intermediates. Cross-reference with CRDC subclass RDF2050106 (fuel engineering) for renewable energy applications .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility profiles across solvents?

  • Answer : Conduct Hansen solubility parameter (HSP) analysis to identify solvent compatibility. Use dynamic light scattering (DLS) to detect aggregation in polar aprotic solvents (e.g., DMSO). If solubility conflicts persist, verify purity via high-resolution mass spectrometry (HRMS) to rule out residual salts or solvates .

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